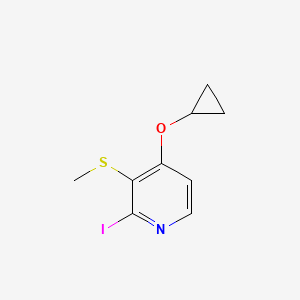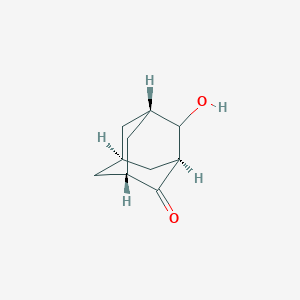
Rel-(1R,3S,5S,7R)-4-hydroxyadamantan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-hydroxy-2-adamantone typically involves the oxidation of adamantanone. One common method includes the use of oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions. Another approach involves the hydroxylation of adamantanone using hydrogen peroxide in the presence of a catalyst . Industrial production methods often employ these synthetic routes due to their efficiency and high yield.
Chemical Reactions Analysis
4-Hydroxy-2-adamantone undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a carboxyl group, resulting in the formation of 2-adamantanone-4-carboxylic acid.
Reduction: The ketone group can be reduced to form 4-hydroxy-2-adamantanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
4-Hydroxy-2-adamantone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex adamantane derivatives, which are used in the development of new materials and catalysts.
Biology: The compound is used in the study of enzyme interactions and as a model compound for understanding the behavior of hydroxylated polycyclic structures.
Medicine: Derivatives of 4-hydroxy-2-adamantone are investigated for their potential antiviral and anticancer properties.
Industry: It is used in the production of high-performance polymers and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism by which 4-hydroxy-2-adamantone exerts its effects is primarily through its interactions with biological molecules. The hydroxyl and ketone groups allow it to form hydrogen bonds and interact with active sites of enzymes, influencing their activity. In medicinal chemistry, its derivatives are designed to target specific molecular pathways, such as inhibiting viral replication or inducing apoptosis in cancer cells .
Comparison with Similar Compounds
4-Hydroxy-2-adamantone can be compared with other adamantane derivatives such as:
Adamantane: The parent hydrocarbon, which lacks functional groups and is primarily used as a structural framework.
1-Hydroxyadamantane: Similar to 4-hydroxy-2-adamantone but with the hydroxyl group attached to a different carbon, leading to different reactivity and applications.
2-Adamantanone: Lacks the hydroxyl group, making it less versatile in certain chemical reactions but still useful as a precursor in organic synthesis.
Properties
Molecular Formula |
C10H14O2 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
(1R,3S,5S,7R)-4-hydroxyadamantan-2-one |
InChI |
InChI=1S/C10H14O2/c11-9-6-1-5-2-7(4-6)10(12)8(9)3-5/h5-9,11H,1-4H2/t5-,6+,7-,8+,9?/m1/s1 |
InChI Key |
MDHZLHGRJCMNLA-LOHXVAINSA-N |
Isomeric SMILES |
C1[C@@H]2C[C@@H]3C[C@H]1C([C@H](C2)C3=O)O |
Canonical SMILES |
C1C2CC3CC1C(C(C2)C3=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


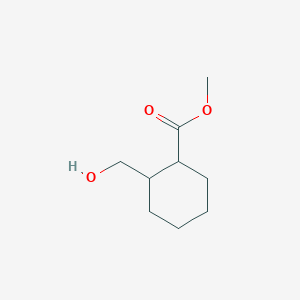
![6-[(3S,5R,8R,9R,10R,13R,14R,17S)-3-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-6-ene-2,3-diol](/img/structure/B14810285.png)

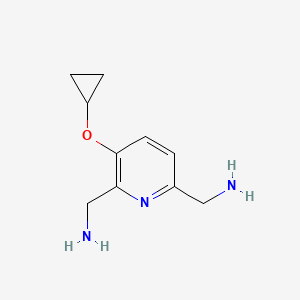
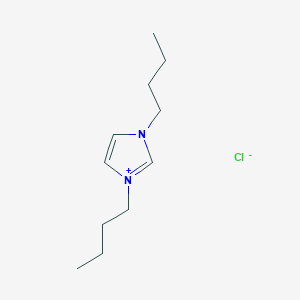
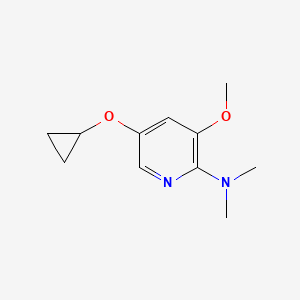
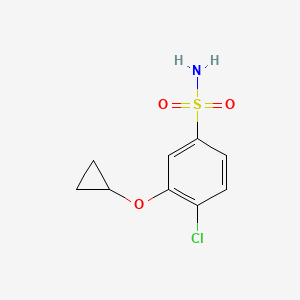

![[(9R,10S,13S,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate](/img/structure/B14810326.png)
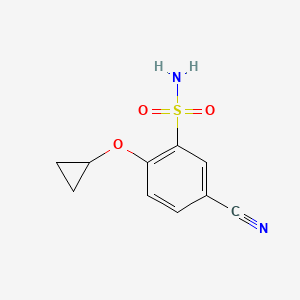
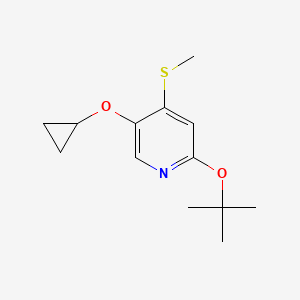
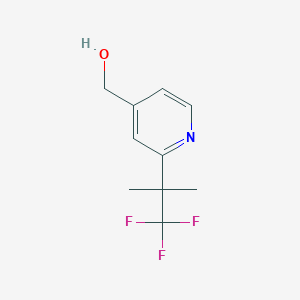
![2,4-dichloro-6-[(E)-(3-methoxyphenyl)diazenyl]phenol](/img/structure/B14810349.png)
